5-Ethoxy-2-pyrrolidinone
Overview
Description
5-Ethoxy-2-pyrrolidinone is a chemical compound with the molecular formula C6H11NO2. It is a derivative of pyrrolidinone, characterized by the presence of an ethoxy group at the 5-position of the pyrrolidinone ring. This compound is a colorless to pale yellow liquid with a distinctive odor and is soluble in various organic solvents such as ethanol, ether, and chlorinated hydrocarbons .
Mechanism of Action
Target of Action
It’s worth noting that this compound is a key intermediate in the synthesis of5-vinyl-2-pyrrolidinone , which is a crucial component of Vigabatrin . Vigabatrin is a synthetic analogue of GABA (γ-aminobutyric acid) and acts as a highly selective enzyme-activated inhibitor of GABA-T in the mammalian brain .
Biochemical Pathways
Its derivative vigabatrin is known to affect the gabaergic pathway by inhibiting gaba transaminase, leading to increased gaba levels in the cns .
Pharmacokinetics
Given its role as a key intermediate in the synthesis of other compounds, its bioavailability may be influenced by its chemical structure and the conditions under which it is synthesized .
Result of Action
Its derivative vigabatrin is known to increase gaba levels in the cns, which can help in the treatment of disorders associated with depletion of gaba levels such as tardive dyskinesia, schizophrenia, and epilepsy .
Action Environment
It’s worth noting that this compound is described as a flammable liquid and should be kept away from open flames and high temperatures . This suggests that environmental factors such as temperature and exposure to certain chemicals could potentially influence its stability and efficacy.
Biochemical Analysis
Biochemical Properties
It is known that pyrrolidinone derivatives, including 5-Ethoxy-2-pyrrolidinone, can interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that pyrrolidinone derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It is known that pyrrolidinone derivatives can exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 5-Ethoxy-2-pyrrolidinone involves the reaction of 2-pyrrolidinone with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran under a nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by using similar reaction conditions but with optimized parameters to ensure higher yields and purity. The use of eco-friendly reagents and solvents is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-Ethoxy-2-pyrrolidinone undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Vinylation: Vinyl magnesium bromide, potassium carbonate, tetrahydrofuran, nitrogen atmosphere.
Substitution: Various nucleophiles such as amines or thiols, organic solvents, and sometimes catalysts.
Major Products Formed
Vinylation: 5-vinyl-2-pyrrolidinone.
Substitution: Depending on the nucleophile used, products can vary widely, including amine or thiol derivatives of pyrrolidinone.
Scientific Research Applications
5-Ethoxy-2-pyrrolidinone has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
2-Pyrrolidinone: The parent compound without the ethoxy group.
5-Methyl-2-pyrrolidinone: A similar compound with a methyl group instead of an ethoxy group.
5-Vinyl-2-pyrrolidinone: A derivative with a vinyl group at the 5-position.
Uniqueness
5-Ethoxy-2-pyrrolidinone is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound in the synthesis of specialized molecules and in various research applications .
Properties
IUPAC Name |
5-ethoxypyrrolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c1-2-9-6-4-3-5(8)7-6/h6H,2-4H2,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXRWQRYMEYRQKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1CCC(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393849 | |
Record name | 5-ethoxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39662-63-0 | |
Record name | 5-ethoxy-2-pyrrolidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60393849 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 5-Ethoxy-2-pyrrolidinone a valuable building block in organic synthesis?
A: this compound acts as a versatile precursor to various complex molecules. It's easily synthesized from readily available starting materials like 2-pyrrolidinone or succinimide []. Its structure allows for selective ring-opening reactions and subsequent functionalization, making it particularly useful for synthesizing γ-keto aldehydes [, ]. These aldehydes are important building blocks for natural products and other complex molecules.
Q2: Can you provide an example of how this compound is used to synthesize natural products?
A: Researchers have successfully used this compound in the synthesis of dl-gephyrotoxin 223AB (also known as indolizidine 223AB) []. This synthesis utilizes a pseudo-Diels-Alder reaction between trans-1,3-heptadiene and an N-acyl immonium salt derived from this compound []. The reaction proceeds with high regiospecificity and stereospecificity, highlighting the utility of this compound in complex molecule synthesis.
Q3: Beyond natural product synthesis, are there other applications for this compound derivatives?
A: Yes, this compound derivatives have proven useful in synthesizing various heterocyclic compounds. For instance, researchers have explored their use in the synthesis of pyridyl-substituted pyrroles like α- and β-nicotyrine and their nor derivatives []. This synthetic route, utilizing this compound, offers a practical approach, often bypassing the need for intermediate purification [].
Q4: Has the stereoselectivity of reactions involving this compound derivatives been investigated?
A: Yes, studies have delved into the diastereoselectivity observed in the cyclization reactions of specific this compound derivatives, particularly 1-(2-(benzyloxymethyl)-3-butenyl)-5-ethoxy-2-pyrrolidinones [, ]. Understanding the factors influencing diastereoselectivity in these reactions is crucial for controlling the stereochemistry of the final products, a critical aspect in synthesizing bioactive molecules.
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